molecular formula C5H14N2O4P+ B12512019 2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine

2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine

Cat. No.: B12512019
M. Wt: 197.15 g/mol
InChI Key: LMGXPPIFCATTPT-UHFFFAOYSA-O
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Description

2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine is an organic compound that belongs to the class of d-alpha-amino acids. This compound is characterized by the presence of an amino group, a hydroxymethylphosphonoyl group, and a butanoic acid backbone. It is known for its role as a glutamine synthetase inhibitor and is commonly used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and involves continuous monitoring of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, reduced phosphonoyl compounds, and substituted amino derivatives .

Scientific Research Applications

2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role as a glutamine synthetase inhibitor, which has implications in metabolic research.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to glutamine metabolism.

    Industry: The compound is used in the production of herbicides and other agrochemicals

Mechanism of Action

The primary mechanism of action of 2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine involves the inhibition of glutamine synthetase. This enzyme is responsible for the synthesis of glutamine from glutamate and ammonia. By inhibiting this enzyme, the compound disrupts the nitrogen metabolism in organisms, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine is unique due to its specific configuration and the presence of both amino and hydroxymethylphosphonoyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

Molecular Formula

C5H14N2O4P+

Molecular Weight

197.15 g/mol

IUPAC Name

(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;azane

InChI

InChI=1S/C5H10NO4P.H3N/c6-4(5(8)9)1-2-11(10)3-7;/h4,7H,1-3,6H2;1H3/p+1

InChI Key

LMGXPPIFCATTPT-UHFFFAOYSA-O

Canonical SMILES

C(C[P+](=O)CO)C(C(=O)O)N.N

Origin of Product

United States

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